Cas no 58442-18-5 (3,4-diaminobenzaldehyde)
3,4-diaminobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Diaminobenzaldehyde
- ZB1087
- 58442-18-5
- SCHEMBL2892149
- 3,4-diaminobenzaldehyde
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- Inchi: 1S/C7H8N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,8-9H2
- InChI Key: NSILMBMDJGSYNS-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=C(C=1)N)N
Computed Properties
- Exact Mass: 136.06374
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- PSA: 69.11
3,4-diaminobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037823-250mg |
3,4-Diaminobenzaldehyde |
58442-18-5 | 250mg |
¥7531.00 | 2024-05-07 |
3,4-diaminobenzaldehyde Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3,4-diaminobenzaldehyde
Recent Advances in the Application of 3,4-Diaminobenzaldehyde (CAS: 58442-18-5) in Chemical Biology and Pharmaceutical Research
3,4-Diaminobenzaldehyde (CAS: 58442-18-5) is a key chemical intermediate with significant applications in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a versatile building block for the synthesis of heterocyclic compounds, fluorescent probes, and bioactive molecules. This research brief summarizes the latest advancements in the utilization of 3,4-diaminobenzaldehyde, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
One of the most notable developments in the field is the use of 3,4-diaminobenzaldehyde as a precursor for the synthesis of quinoxaline derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that quinoxalines derived from 3,4-diaminobenzaldehyde exhibit potent inhibitory activity against tyrosine kinase receptors, which are implicated in various cancers. The study reported IC50 values in the nanomolar range, suggesting promising therapeutic potential for these compounds.
In addition to its role in drug discovery, 3,4-diaminobenzaldehyde has been employed in the development of novel fluorescent probes. Researchers have recently designed Schiff base ligands using this compound, which exhibit strong fluorescence and selective binding to metal ions such as Zn²⁺ and Cu²⁺. These probes have been successfully applied in bioimaging studies to monitor intracellular metal ion dynamics, providing valuable insights into cellular processes and disease mechanisms.
Another significant application of 3,4-diaminobenzaldehyde is in the synthesis of polybenzimidazole polymers, which are known for their high thermal stability and chemical resistance. A 2024 study in Polymer Chemistry reported the development of new polybenzimidazole membranes incorporating 3,4-diaminobenzaldehyde, showing enhanced proton conductivity for potential use in fuel cells. This advancement could have far-reaching implications for renewable energy technologies.
From a pharmacological perspective, recent investigations have explored the antioxidant properties of 3,4-diaminobenzaldehyde derivatives. Molecular docking studies suggest that these compounds can effectively scavenge reactive oxygen species (ROS) and may serve as neuroprotective agents. Animal models of neurodegenerative diseases have shown reduced oxidative stress markers when treated with these derivatives, indicating potential applications in Alzheimer's and Parkinson's disease research.
The safety profile and pharmacokinetic properties of 3,4-diaminobenzaldehyde derivatives have also been a focus of recent research. Toxicological studies conducted in 2023 revealed favorable safety margins for several derivatives, with low cytotoxicity observed in normal cell lines. However, researchers emphasize the need for further optimization to improve bioavailability and target specificity before clinical translation.
In conclusion, 3,4-diaminobenzaldehyde (CAS: 58442-18-5) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its versatility in synthetic chemistry, combined with emerging biological activities, positions this compound as a key player in drug discovery and materials science. Future research directions may include the development of more selective derivatives, exploration of combination therapies, and scale-up of synthetic processes for industrial applications.
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